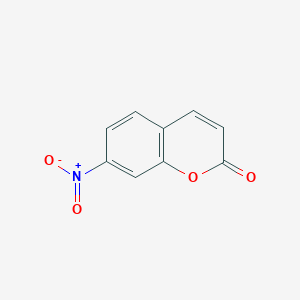

7-Nitrocoumarin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSECDQPYFOEVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348772 | |

| Record name | 7-Nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19063-58-2 | |

| Record name | 7-Nitrocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19063-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Nitrocoumarin Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Nitrocoumarin

Coumarins, a class of benzopyrone compounds, are ubiquitous in the natural world and represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Their unique photochemical properties and diverse biological activities have rendered them indispensable as fluorescent probes, molecular sensors, and foundational structures for drug development.[3][4] The introduction of a nitro group onto the coumarin core, specifically at the 7-position, profoundly modulates its electronic properties and biological profile. This compound and its derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents, making their efficient synthesis and rigorous characterization a critical endeavor for researchers in drug discovery.[5][6][7]

This guide provides a comprehensive, field-proven methodology for the synthesis and characterization of this compound derivatives. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind experimental choices, establish self-validating protocols, and ground all claims in authoritative references.

Part 1: Synthesis of this compound Derivatives

The most common and reliable route to synthesize 7-nitro-substituted coumarins involves the electrophilic nitration of a pre-existing, activated coumarin ring system. A prime example, detailed herein, is the nitration of 7-hydroxy-4-methylcoumarin. The hydroxyl group at the 7-position is a strong activating group, directing the electrophilic nitronium ion (NO₂⁺) to the ortho and para positions, primarily the 6- and 8-positions.

The precursor, 7-hydroxy-4-methylcoumarin, is readily synthesized via the Pechmann condensation, a classic acid-catalyzed reaction between a phenol (resorcinol) and a β-ketoester (ethyl acetoacetate).[8][9]

Causality in Experimental Design: Why These Conditions?

The nitration of activated aromatic rings is a highly exothermic and rapid reaction. The choice of a sulfonitric mixture (concentrated H₂SO₄ and HNO₃) generates the highly electrophilic nitronium ion. Sulfuric acid acts as a catalyst, protonating nitric acid, which then loses a water molecule to form NO₂⁺. The reaction temperature is maintained at 0-5°C to exert kinetic control.[10][11] This low temperature is critical for several reasons:

-

It mitigates the risk of runaway reactions.

-

It minimizes the formation of di-nitrated byproducts.

-

It reduces the potential for oxidative degradation of the coumarin scaffold.

The subsequent separation of the resulting 6-nitro and 8-nitro isomers leverages their differential solubility in ethanol, a practical and effective purification technique.[10][12]

Experimental Workflow: Synthesis

The synthesis is a two-stage process: first, the creation of the coumarin backbone via Pechmann condensation, followed by the critical nitration step.

Caption: Workflow for the synthesis of 7-hydroxy-4-methyl-nitrocoumarin isomers.

Detailed Protocol: Synthesis of 7-Hydroxy-4-methyl-6/8-nitrocoumarin

This protocol is adapted from established methodologies.[11][12][13]

-

Dissolution & Cooling: In a 100 mL conical flask, dissolve 1.2 g of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated sulfuric acid. Place the flask in an ice bath to cool the solution to 0-5°C.

-

Nitration: While maintaining the low temperature and stirring, add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise over 15-20 minutes.

-

Reaction: After the addition is complete, allow the flask to remain in the ice bath with stirring for an additional hour.

-

Precipitation: Carefully pour the reaction mixture over a beaker containing crushed ice. A solid precipitate, which is a mixture of the 6-nitro and 8-nitro isomers, will form.

-

Isolation: Filter the crude product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.

-

Isomer Separation:

-

Transfer the crude solid to a flask containing boiling ethanol. The 8-nitro isomer is typically less soluble.

-

Filter the hot solution. The residue is primarily 7-hydroxy-4-methyl-8-nitrocoumarin.[10]

-

Allow the filtrate to cool. The precipitate that forms is primarily 7-hydroxy-4-methyl-6-nitrocoumarin.

-

-

Recrystallization: Recrystallize both isomers from ethanol to obtain purified products.

Part 2: Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system, where data from each method corroborates the others.

Characterization Workflow

Caption: Standard workflow for the analytical characterization of this compound.

Spectroscopic and Physical Data Summary

The following table summarizes the expected characterization data for a representative product, 7-hydroxy-4-methyl-8-nitrocoumarin . This data serves as a benchmark for validating experimental results.

| Technique | Observed Signal / Property | Interpretation & Causality | Reference(s) |

| ¹H-NMR (ppm) | δ ~2.4 (s, 3H)δ ~6.15 (s, 1H)δ ~6.8-7.0 (dd, 2H)δ ~11.7-12.0 (s, 1H) | Methyl protons (CH₃)Vinylic proton at C3Aromatic protons on the benzene ringPhenolic hydroxyl proton (OH) | [13][14] |

| ¹³C-NMR (ppm) | δ ~18.5δ ~112δ ~124-128δ ~152-158δ ~160 | Methyl carbonC3 carbonAromatic carbonsOxygen-linked aromatic carbonsLactone carbonyl carbon (C=O) | [13] |

| FT-IR (cm⁻¹) | ~3400~1730~1535 & ~1340 | O-H stretching (hydroxyl group)C=O stretching (lactone ring)Asymmetric & Symmetric NO₂ stretching | [13] |

| Mass Spec. (MS) | [M-H]⁻ at m/z ~220.02 | Confirms the molecular weight of C₁₀H₇NO₅ (221.17 g/mol ) via deprotonation. | [14] |

| UV-Vis (nm) | Absorption maxima dependent on solvent | Reflects the π→π* electronic transitions of the conjugated system, influenced by the nitro and hydroxyl groups. | [3][15] |

| Melting Point | Varies by isomer | A sharp melting point indicates high purity of the isolated compound. | [13] |

Conclusion and Future Outlook

The synthesis of this compound via electrophilic nitration of a hydroxycoumarin precursor is a robust and accessible method for chemical researchers. The key to success lies in the careful control of reaction conditions, particularly temperature, to ensure high yield and minimize side reactions. The subsequent characterization, employing a suite of spectroscopic and physical methods, provides an undeniable confirmation of the product's identity and purity.

As the demand for novel therapeutic agents continues to grow, the this compound scaffold remains a promising starting point for the development of new drugs targeting a range of diseases, from bacterial infections to cancer.[16][17] The methodologies outlined in this guide provide a solid foundation for researchers to synthesize, purify, and validate these valuable compounds, paving the way for future discoveries.

References

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. Available at: [Link][1][12][13][18]

-

7-Hydroxy-4-methyl-8-nitrocoumarin. SpectraBase. Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. Available at: [Link]

-

Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2023). Chemical Methodologies. Available at: [Link]

-

7-Hydroxy-4-methyl-8-nitrocoumarin. PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis of coumarin derivatives via pechmann condensation and nitration reaction. (2022). JETIR. Available at: [Link]

-

Mechanism and Kinetics of Novel Coumarin Derivatives Production for Pharmaceutical Applications. (2016). Semantic Scholar. Available at: [Link]

-

Synthesis of some heterocyclic nitrocoumarins by Knoevenagel condensation. ResearchGate. Available at: [Link]

-

7-Nitro-coumarin - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). ResearchGate. Available at: [Link]

-

Synthesis of nitrocoumarin derivative and separation of its isomers. (2005). Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). ResearchGate. Available at: [Link]

-

Pechmann condensation. Wikipedia. Available at: [Link]

-

Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI. Available at: [Link]

-

Novel Coumarin Derivatives with Expected Biological Activity. MDPI. Available at: [Link]

-

Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization. Available at: [Link]

-

An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (2021). National Institutes of Health. Available at: [Link]

-

Antitumor activity of some coumarin derivatives. ResearchGate. Available at: [Link]

-

Benzo[g]coumarins: synthesis, properties and applications. RSC Publishing. Available at: [Link]

-

FT-IR spectra of nitro-coumarin N1 and amino-coumarin A1 theoretically... ResearchGate. Available at: [Link]

-

Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer. (2018). National Institutes of Health. Available at: [Link]

-

New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry. MDPI. Available at: [Link]

-

Vibrational Spectra and Electronic Structural Studies of Some Coumarins. International Journal of Research in Engineering and Science (IJRES). Available at: [Link]

-

Spectroscopic properties and stabilities of metal complexes using coumarin derivatives substituted with methyl, chloro, and nitro groups. ResearchGate. Available at: [Link]

-

Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. (2022). National Institutes of Health. Available at: [Link]

-

Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. MDPI. Available at: [Link]

-

Coumarins: Spectroscopic measurements and first principles calculations of C4‐substituted 7‐aminocoumarins. ResearchGate. Available at: [Link]

-

The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]

-

Insights into 7-Hydroxycoumarin: Applications and Advantages. Aneeva Chemicals Pvt.Ltd. Available at: [Link]

-

Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (2021). National Institutes of Health. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. 7-Hydroxy-4-methyl-8-nitrocoumarin | C10H7NO5 | CID 5376327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. mdpi.com [mdpi.com]

- 17. iscientific.org [iscientific.org]

- 18. (PDF) Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias (2016) | Fadia Al Haj Hussien | 20 Citations [scispace.com]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

7-Nitrocoumarin, a key derivative of the coumarin scaffold, presents a compelling profile for researchers in drug discovery and materials science. Its unique electronic and photophysical properties, largely dictated by the electron-withdrawing nitro group at the 7-position, distinguish it from other coumarin analogs. This technical guide provides a comprehensive exploration of the physicochemical properties of this compound, including its structural and spectral characteristics, solubility, and reactivity. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside an overview of its current and potential applications as a fluorescent probe and a biologically active agent. This document is intended to serve as a foundational resource for scientists and professionals engaged in the study and application of this versatile molecule.

Introduction: The Significance of the Nitro Group in the Coumarin Scaffold

The coumarin (2H-1-benzopyran-2-one) nucleus is a ubiquitous motif in natural products and a privileged scaffold in medicinal chemistry and materials science. The introduction of a nitro (-NO₂) group at the 7-position profoundly influences the molecule's electron density distribution, leading to distinct physicochemical properties. This alteration enhances the electrophilicity of the coumarin ring system and modulates its photophysical behavior, making this compound a subject of significant scientific interest. Understanding these properties is paramount for its effective utilization in the design of novel therapeutic agents and advanced functional materials.

Molecular and Physicochemical Profile

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.

Structural and Basic Properties

The core structural and physical characteristics of this compound are summarized in the table below, providing a foundational dataset for experimental design.

| Property | Value | Source |

| IUPAC Name | 7-nitro-2H-chromen-2-one | |

| CAS Number | 19063-58-2 | |

| Molecular Formula | C₉H₅NO₄ | |

| Molecular Weight | 191.14 g/mol | |

| Appearance | Brownish-yellow powder | [1] |

| Melting Point | 198-200 °C | [1] |

| Boiling Point | 379.9 °C at 760 mmHg | [1] |

| Density | 1.482 g/cm³ | [1] |

| XLogP3 | 1.8 |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and application in various experimental settings. While comprehensive quantitative data is not extensively available, qualitative assessments indicate its solubility behavior in common laboratory solvents.

| Solvent | Solubility | Source |

| DMSO | Slightly soluble | [1] |

| Ethyl Acetate | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

| Ethanol | Soluble | [2] |

| Water | Poorly soluble | [3][4] |

It is a common practice to prepare a concentrated stock solution of poorly water-soluble compounds like this compound in an organic solvent such as DMSO or ethanol, which can then be diluted into aqueous buffers for biological assays.

Synthesis and Purification

The synthesis of this compound is typically achieved through the nitration of a coumarin precursor. The following section outlines a general synthetic strategy and a detailed purification protocol.

Synthetic Pathway: Nitration of 7-Hydroxycoumarin

While a direct synthesis for this compound is not readily found in the provided search results, a common route involves the nitration of a 7-hydroxycoumarin derivative. The following workflow is adapted from the synthesis of 8-nitro-7-hydroxy-4-methylcoumarin and can be modified for the synthesis of this compound.[5]

Caption: Synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis and Purification

This protocol is adapted from established methods for the synthesis of similar nitrocoumarin derivatives.[5][6]

Materials:

-

7-Hydroxy-4-methylcoumarin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Ethanol

-

Deionized Water

Procedure:

-

Dissolution: In a conical flask, dissolve 7-hydroxy-4-methylcoumarin in a minimal amount of concentrated sulfuric acid. The dissolution should be carried out in an ice bath to maintain a low temperature.

-

Nitration: Slowly add a pre-cooled nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution while maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified time, followed by stirring at room temperature for an hour.

-

Precipitation: Pour the reaction mixture onto crushed ice with constant stirring. A solid precipitate, which is a mixture of nitro-isomers, will form.

-

Filtration and Washing: Filter the crude product and wash it thoroughly with cold deionized water to remove any residual acid.

-

Purification by Recrystallization:

-

Transfer the crude product to a flask containing boiling ethanol.

-

The less soluble 6-nitro isomer will remain as a solid residue and can be filtered off.

-

Concentrate the filtrate and cool it in an ice bath. The 8-nitro isomer (a proxy for the desired 7-nitro isomer in a modified synthesis) will crystallize out.

-

Collect the crystals by filtration and recrystallize them from ethanol to obtain the purified product.[5]

-

Spectroscopic Characterization

The spectroscopic properties of this compound are fundamental to its identification and its application as a fluorescent probe.

UV-Visible Absorption and Fluorescence Spectroscopy

General Experimental Protocol for Spectral Characterization:

-

Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol or DMSO).

-

UV-Vis Absorption: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (typically 200-500 nm).

-

Fluorescence Emission: Using a spectrofluorometer, excite the sample at its absorption maximum (λmax) and record the emission spectrum.

Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For coumarin derivatives, the quantum yield is highly dependent on the substituents and the solvent. The nitro group, being an electron-withdrawing group, can sometimes lead to a decrease in the quantum yield due to the promotion of non-radiative decay pathways. The quantum yield can be determined using a comparative method with a known standard.[10]

Caption: Workflow for determining the relative fluorescence quantum yield.

Chemical Reactivity

The presence of the electron-withdrawing nitro group and the lactone ring endows this compound with a distinct reactivity profile.

Nucleophilic Aromatic Substitution

The nitro group strongly activates the coumarin ring towards nucleophilic aromatic substitution (SNAr) reactions. This makes this compound a valuable precursor for the synthesis of a variety of 7-substituted coumarin derivatives. The reaction typically proceeds via the addition of a nucleophile to the electron-deficient aromatic ring.

Potential Nucleophilic Reactions:

-

Amination: Reaction with primary or secondary amines to yield 7-aminocoumarin derivatives.

-

Thiolation: Reaction with thiols to produce 7-thioether coumarin derivatives.

Caption: General scheme for nucleophilic substitution on this compound.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various scientific disciplines.

Fluorescent Probes and Sensors

Coumarin derivatives are widely used as fluorescent probes for the detection of various analytes due to their high sensitivity and tunable photophysical properties.[11][12] this compound, with its potential for fluorescence modulation upon reaction or binding, can be developed into chemosensors for:

-

Thiols: The reaction of this compound with biologically important thiols like cysteine and glutathione could lead to a change in its fluorescence, enabling their detection.

-

Metal Ions: The coumarin scaffold can be functionalized with chelating agents to create selective fluorescent sensors for metal ions.

Biological Activity and Drug Development

Coumarin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[13] The introduction of a nitro group can significantly impact this activity.

-

Enzyme Inhibition: Coumarin derivatives have been identified as inhibitors of various enzymes. For instance, 7,8-dihydroxy-3-(4-methylphenyl) coumarin has been shown to inhibit catalase and glutathione-S-transferase.[15] The potential of this compound as an enzyme inhibitor warrants further investigation.

Conclusion

This compound is a molecule with significant potential in both materials science and drug discovery. Its synthesis, while requiring careful control of reaction conditions, is achievable through established nitration methodologies. The electron-withdrawing nature of the nitro group imparts unique spectroscopic and reactive properties that can be harnessed for the development of fluorescent probes and novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound and serves as a valuable resource for researchers seeking to explore its diverse applications. Further research is warranted to fully elucidate its quantitative physicochemical properties and to explore its full potential in various scientific fields.

References

-

LookChem. This compound. [Link]

-

Finn, G. J., Creaven, B. S., & Egan, D. A. (1998). Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin. Cancer Letters, 123(1), 83-91. [Link]

-

Mechanism and Kinetics of Novel Coumarin Derivatives Production for Pharmaceutical Applications. (2016). Semantic Scholar. [Link]

-

Lu, Y., et al. (2020). Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review. Frontiers in Oncology, 10, 581632. [Link]

-

SpectraBase. 7-Hydroxy-3-(p-nitrophenyl)coumarin. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 2(2), 123-133. [Link]

-

Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry, 5(3A), 48-51. [Link]

-

Al-Sabea, I. M., Saour, N., & K., Y. (2005). Synthesis of nitrocoumarin derivative and separation of its isomers. Al Mustansiriyah Journal of Pharmaceutical Sciences, 2(1). [Link]

-

Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. (2022). Molecules, 27(15), 4959. [Link]

-

SpectraBase. 7-Hydroxy-4-methyl-8-nitrocoumarin. [Link]

-

Beddard, G. S., Carlin, S., & Davidson, R. S. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2, (2), 262-267. [Link]

-

ResearchGate. UV–Vis spectra of nitro-coumarin (N1) and amino-coumarin (A1).... [Link]

-

ResearchGate. IC 50 values (µM) of active coumarin derivatives 8, 10, 15, 16 and 21.... [Link]

-

Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. (2016). Molecules, 21(9), 1184. [Link]

-

ResearchGate. UV-visible absorption spectra of the investigated compounds based on coumarin derivatives in ACN. [Link]

-

Al-Jaf, H. S., Saeed, I. A., & Al-Bayati, R. I. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]

-

ResearchGate. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. [Link]

-

New 7-Hydroxycoumarin-Based Fluorescent Chemosensors for Zn(II) and Cd(II). (2010). Bulletin of the Korean Chemical Society, 31(12), 3493-3496. [Link]

-

Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. (2020). Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

-

The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study. (2022). International Journal of Molecular Sciences, 23(19), 11593. [Link]

-

High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (2015). RSC Advances, 5(10), 7623-7630. [Link]

-

Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). SciSpace. [Link]

-

Novel Coumarin-Substituted Cyclophosphazene as a Fluorescent Probe for Highly Selective Detection of 2,4,6-Trinitrophenol. (2024). ACS Omega. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. a) 7-OHCou fluorescence spectra of irradiated coumarin samples up to 90.... [Link]

-

Oregon Medical Laser Center. Coumarin 1. [Link]

-

High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (2015). RSC Advances, 5(10), 7623-7630. [Link]

-

Evaluation of Biological Activities and Enzyme Inhibitory Potential of 7,8-Dihydroxy-3-(4-methylphenyl) Coumarin. (2022). Revista Brasileira de Farmacognosia, 32(4), 543-551. [Link]

-

Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. (2017). Bioconjugate Chemistry, 28(5), 1475-1481. [Link]

-

Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. (2020). Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

-

Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. (2020). Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

-

Thiocoumarins: From the Synthesis to the Biological Applications. (2022). Molecules, 27(15), 4946. [Link]

-

ResearchGate. Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin?. [Link]

-

Synthesis and application of coumarin fluorescence probes. (2020). RSC Advances, 10(35), 20839-20853. [Link]

-

Direct Reaction of Nitroarenes and Thiols Gives Sulfonamides. (2022). ChemistryViews. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2022). Molecules, 27(19), 6526. [Link]

-

ResearchGate. Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. [Link]

-

Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. (1994). Environmental Health Perspectives, 102(Suppl 6), 123-129. [Link]

-

ResearchGate. (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions. [Link]

-

ResearchGate. Solubility of coumarin in (ethanol + water) mixtures: Determination, correlation, thermodynamics and preferential solvation. [Link]

-

Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols. (2022). International Journal of Molecular Sciences, 23(16), 9295. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Application of COSMO-RS-DARE as a Tool for Testing Consistency of Solubility Data: Case of Coumarin in Neat Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 6. chemmethod.com [chemmethod.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 11. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

7-Nitrocoumarin: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of its Synthesis, Properties, and Applications in Scientific Research

Foreword

Coumarin and its derivatives represent a cornerstone in the development of fluorescent probes and pharmacologically active agents. Their inherent photochemical properties, coupled with a versatile scaffold amenable to chemical modification, have positioned them as indispensable tools in cellular biology, drug discovery, and materials science. This guide focuses on a specific, yet significant, member of this family: 7-Nitrocoumarin. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized, experience-driven manual that elucidates the "why" behind the "how." This document will navigate through the fundamental characteristics of this compound, delve into its synthetic pathways, and explore its utility, particularly as a fluorescent reporter and a potential bioactive molecule. Every protocol and piece of data is presented with the aim of ensuring reproducibility and fostering a deeper understanding of the underlying chemical and biological principles.

Part 1: Core Compound Dossier: this compound

This compound, also known as 7-nitro-2H-chromen-2-one, is a derivative of coumarin characterized by the presence of a nitro group at the 7th position of the benzopyran-2-one core. This electron-withdrawing substituent significantly influences the electronic and, consequently, the photophysical and biological properties of the parent molecule.

Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective application in research. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| CAS Number | 19063-58-2 | [1][2] |

| Molecular Formula | C₉H₅NO₄ | [1][2] |

| Molecular Weight | 191.14 g/mol | [1][2] |

| Appearance | Brownish-yellow powder (inferred) | [3] |

| Melting Point | 198-200 °C | [4] |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, Methanol | [4] |

Spectral Data

-

UV-Vis Absorption: The absorption maximum is anticipated in the UVA range, likely between 350-400 nm.

-

Fluorescence Emission: The emission maximum is expected to be in the blue-green region of the visible spectrum, likely between 450-500 nm. The fluorescence quantum yield may be modest due to the presence of the nitro group, which can act as a fluorescence quencher.

-

¹H NMR: The protons on the coumarin ring will exhibit characteristic chemical shifts, with those closer to the nitro group being deshielded and appearing at a higher ppm.

-

¹³C NMR: The carbon atoms of the coumarin scaffold will show distinct signals, with the carbon attached to the nitro group being significantly deshielded.

-

FT-IR: The spectrum will be characterized by strong peaks corresponding to the C=O of the lactone (around 1700-1750 cm⁻¹), and the symmetric and asymmetric stretching vibrations of the N-O bonds of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

Part 2: Synthesis of this compound

The synthesis of nitrocoumarins is typically achieved through the nitration of a coumarin precursor. The regioselectivity of the nitration is highly dependent on the reaction conditions and the directing effects of existing substituents on the coumarin ring.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the nitration of coumarin. However, direct nitration of unsubstituted coumarin can lead to a mixture of isomers. A more controlled approach would be to start with a precursor that directs the nitration to the 7th position. A common strategy involves the use of a 7-hydroxycoumarin derivative, where the hydroxyl group activates the ring towards electrophilic substitution.

The following diagram illustrates a proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the nitration of coumarin derivatives and should be optimized for the synthesis of this compound.[5]

Materials:

-

Coumarin

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve coumarin in a minimal amount of concentrated sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the coumarin solution while maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, a mixture of nitrocoumarin isomers, is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Dry the crude product under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 7-nitro isomer from other isomers.

-

Collect the fractions containing the desired product (monitored by TLC) and evaporate the solvent to obtain pure this compound.

-

Characterize the final product by NMR, IR, and mass spectrometry.

Causality behind Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of dinitro and other side products.[5]

-

Sulfuric Acid: Acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.

-

Chromatographic Separation: The different isomers of nitrocoumarin will have slightly different polarities, allowing for their separation by column chromatography.

Part 3: Applications in Research

The unique combination of a fluorescent coumarin core and an electron-withdrawing nitro group endows this compound with a range of potential applications in scientific research.

As a Fluorescent Probe

Coumarin derivatives are well-established fluorophores.[6] The fluorescence of this compound can be modulated by its local environment, making it a potential probe for sensing various analytes. The nitro group can also be chemically reduced to an amino group, leading to a significant change in fluorescence properties, a strategy often employed in the design of "turn-on" fluorescent probes for reductive environments.

Experimental Protocol: General Procedure for Cellular Imaging [6]

Materials:

-

This compound stock solution (1-5 mM in DMSO)

-

Cell culture medium

-

Cells of interest (e.g., HeLa, A549) plated on glass-bottom dishes

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Culture cells to 60-80% confluency.

-

Prepare a working solution of this compound (typically 1-10 µM) by diluting the stock solution in serum-free cell culture medium or PBS.

-

Wash the cells twice with PBS.

-

Incubate the cells with the this compound working solution for 15-30 minutes at 37 °C.

-

Wash the cells three times with PBS to remove excess probe.

-

Add fresh cell culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 400 nm and emission around 460 nm).

Logical Relationship Diagram for Probe Application

Caption: Logical workflow for the application of this compound as a fluorescent probe in cellular imaging.

In Drug Development and Biological Screening

Nitroaromatic compounds are known to exhibit a wide range of biological activities. While specific data for this compound is limited, related nitrocoumarin derivatives have been investigated for their antibacterial, antioxidant, and antitumor properties.[3][7] For instance, 8-nitro-7-hydroxycoumarin has been shown to be cytotoxic to several cancer cell lines.[3] This suggests that this compound could serve as a scaffold for the development of new therapeutic agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Part 4: Conclusion and Future Perspectives

This compound is a versatile molecule with significant potential in both fundamental and applied research. Its synthesis, while requiring careful control, is achievable through established nitration methodologies. The presence of the nitro group not only modulates its fluorescence properties, making it a candidate for the development of novel sensors, but also imparts potential biological activity that warrants further investigation.

Future research should focus on the detailed characterization of the photophysical properties of this compound, including its quantum yield and sensitivity to environmental factors. Furthermore, a systematic evaluation of its biological activity against a panel of cancer cell lines and microbial strains could unveil its therapeutic potential. The development of derivatives based on the this compound scaffold could lead to the discovery of next-generation fluorescent probes and drug candidates.

References

-

Al-Sabea, I. M., & Saour, N. Y. K. (2005). Synthesis of nitrocoumarin derivative and separation of its isomers. Al Mustansiriyah Journal of Pharmaceutical Sciences, 2(1). [Link]

-

LookChem. Cas 19063-58-2,this compound. [Link]

-

Kadhim, W. R., Al-Amiery, A. A., & Al-Majedy, Y. K. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Letters of Chemistry, Physics and Astronomy, 69, 65-73. [Link]

-

El-Agrody, A. M., El-Hakim, M. H., Abd El-Latif, M. S., & Mohamed, H. F. (2005). Novel Coumarin Derivatives with Expected Biological Activity. Molecules, 10(1), 99-107. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2019). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization, 7(2), 113-120. [Link]

-

Riveiro, M. E., De Kimpe, N., & Moglioni, A. (2010). An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. Molecules, 15(12), 9324-9346. [Link]

-

Kadhim, W. R., Al-Amiery, A. A., & Al-Majedy, Y. K. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate. [Link]

-

PubChem. This compound. [Link]

- O'Kennedy, R., & Thornes, R. D. (Eds.). (1997). Coumarins: biology, applications and mode of action. John Wiley & Sons.

- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.

-

Xiao, Z., Chen, D., Song, S., van der Vlag, R., van der Wouden, P. E., van Merkerk, R., ... & Dekker, F. J. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of medicinal chemistry, 63(20), 11920-11933. [Link]

-

Li, X., Gao, X., & Shi, W. (2020). Synthesis and application of coumarin fluorescence probes. RSC advances, 10(59), 35848-35865. [Link]

-

Mohammed, A. A., & Al-Juboori, A. M. H. (2019). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies, 3(4), 438-449. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 7-Hydroxy-4-methyl-8-nitrocoumarin | C10H7NO5 | CID 5376327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

A Theoretical and Comparative Guide to the Spectral Properties of 7-Nitrocoumarin in Diverse Solvent Environments

Abstract

This technical guide provides an in-depth exploration of the anticipated spectral properties of 7-Nitrocoumarin, a molecule of significant interest in the development of fluorescent probes and chemosensors. Due to the limited availability of direct experimental data for this compound, this guide synthesizes theoretical predictions from computational studies and comparative analyses of structurally related nitroaromatic and coumarin compounds. We delve into the principles of solvatochromism, detailing how the photophysical characteristics of this compound are expected to be influenced by solvent polarity and specific solute-solvent interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-property relationships governing the spectral behavior of nitrocoumarin systems.

Introduction: The Enigmatic Photophysics of Nitrocoumarins

Coumarin and its derivatives form a cornerstone of modern fluorescence chemistry, with applications ranging from laser dyes to biological imaging agents. The introduction of substituents onto the coumarin scaffold allows for the fine-tuning of their photophysical properties, including absorption and emission wavelengths, fluorescence quantum yield, and lifetime. The 7-position of the coumarin ring is a particularly strategic site for modification, as it strongly influences the intramolecular charge transfer (ICT) characteristics of the molecule.

While coumarins bearing electron-donating groups (e.g., amino or hydroxyl) at the 7-position are well-studied and typically exhibit strong fluorescence, the introduction of a potent electron-withdrawing group like the nitro (-NO₂) group at this position dramatically alters the electronic landscape. This compound is anticipated to be a "push-pull" system, albeit with a less pronounced "push" component from the coumarin core itself. The presence of the nitro group is expected to lead to a significant red-shift in the absorption spectrum compared to unsubstituted coumarin. However, it is also known that nitroaromatic compounds often exhibit low to negligible fluorescence quantum yields due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state. This makes the study of this compound's spectral properties both challenging and intriguing, with potential applications in designing fluorogenic probes that become fluorescent upon the chemical transformation of the nitro group.

This guide will therefore focus on a theoretical and comparative approach to understanding the spectral behavior of this compound in various solvent environments.

Theoretical Framework: Solvatochromism in Nitroaromatic Systems

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a powerful tool for probing the electronic structure of molecules in their ground and excited states. In the context of this compound, the interaction between the molecule's dipole moment and the surrounding solvent molecules is the primary driver of this phenomenon.

Upon absorption of a photon, the electron density distribution within the this compound molecule is rearranged, leading to an excited state with a different dipole moment (µₑ) compared to the ground state (µ₉). The extent of this change dictates the sensitivity of the molecule's absorption and emission spectra to the solvent's polarity.

-

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state (µₑ > µ₉), an increase in solvent polarity will stabilize the excited state to a greater extent than the ground state. This leads to a decrease in the energy gap for both absorption and emission, resulting in a red-shift (bathochromic shift) of the spectral bands.

-

Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar than the excited state (µₑ < µ₉), an increase in solvent polarity will preferentially stabilize the ground state, leading to a blue-shift (hypsochromic shift) in the absorption spectrum.

For this compound, the strong electron-withdrawing nature of the nitro group is expected to induce a significant intramolecular charge transfer character in the excited state, making it more polar than the ground state. Consequently, a positive solvatochromism is anticipated for its emission spectrum.

Predicted Spectral Properties of this compound: A Data-Driven Analysis

In the absence of extensive experimental data, we turn to theoretical calculations and comparative analysis of related compounds to predict the spectral properties of this compound.

Analogous Compound Analysis

Studies on related nitrocoumarin isomers provide valuable insights. For instance, 6-nitrocoumarin is reported to be essentially non-fluorescent[1]. This observation strongly suggests that this compound is also likely to exhibit very weak to negligible fluorescence due to efficient quenching by the nitro group. The primary focus for experimental characterization would therefore be on its absorption properties.

Theoretical Predictions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption and emission spectra of molecules. While specific TD-DFT studies on this compound are not abundant in the literature, calculations on similar nitroaromatic compounds and other coumarin derivatives consistently show a red-shift in the absorption maximum with increasing solvent polarity.

Based on these theoretical approaches, we can construct a predictive table of the absorption maxima (λ_abs) for this compound in a range of solvents with varying polarity.

Table 1: Predicted Absorption Maxima (λ_abs) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Polarity Index | Predicted λ_abs (nm) |

| n-Hexane | 1.88 | 0.1 | ~340-350 |

| Toluene | 2.38 | 2.4 | ~345-355 |

| Dichloromethane | 8.93 | 3.1 | ~350-360 |

| Acetone | 20.7 | 5.1 | ~355-365 |

| Acetonitrile | 37.5 | 5.8 | ~355-365 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | ~360-370 |

| Water | 80.1 | 10.2 | ~365-375 |

Note: The predicted λ_abs values are estimations based on theoretical models and data from analogous compounds and should be confirmed by experimental measurements.

Experimental Protocols for Spectral Characterization

To validate the theoretical predictions and fully characterize the spectral properties of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a high-purity solvent in which it is readily soluble, such as DMSO or acetonitrile.

-

Working Solutions: Prepare a series of working solutions in the desired solvents by diluting the stock solution to a final concentration suitable for absorbance and fluorescence measurements (typically in the low micromolar range, e.g., 1-10 µM). Ensure the final concentration of the stock solvent is minimal (<0.1%) to avoid co-solvent effects.

Absorbance Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measurement: Record the absorption spectrum of the this compound solution from approximately 250 nm to 500 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_abs).

Fluorescence Spectroscopy

-

Instrumentation: Use a sensitive spectrofluorometer.

-

Excitation Wavelength: Excite the sample at its absorption maximum (λ_abs) in the respective solvent.

-

Emission Spectrum: Record the fluorescence emission spectrum over a wavelength range significantly red-shifted from the excitation wavelength (e.g., from λ_abs + 20 nm to 600 nm).

-

Data Analysis: Determine the wavelength of maximum emission (λ_em).

-

Quantum Yield Measurement (if applicable): If fluorescence is observed, determine the fluorescence quantum yield (Φ_f) relative to a well-characterized standard with a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).

Visualization of Experimental and Logical Workflows

Experimental Workflow for Spectral Characterization

Caption: Experimental workflow for determining the spectral properties of this compound.

Jablonski Diagram for this compound

Caption: Jablonski diagram illustrating the photophysical processes of this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical and comparative overview of the expected spectral properties of this compound in different solvents. Based on the strong electron-withdrawing nature of the nitro group, a positive solvatochromism in absorption is predicted. However, it is also anticipated that this compound will exhibit very low to negligible fluorescence quantum yield.

The protocols and theoretical framework presented here serve as a robust foundation for the experimental investigation of this compound and its derivatives. Future experimental studies are crucial to validate these predictions and to fully elucidate the photophysical behavior of this intriguing class of molecules. Such studies will undoubtedly pave the way for the rational design of novel fluorogenic probes and sensors with applications in chemical biology and drug discovery.

References

-

Al–Sabea, I. M., Saour, N., & K., Y. (2005). Synthesis of nitrocoumarin derivative and separation of its isomers. Al Mustansiriyah Journal of Pharmaceutical Sciences, 2(1). [Link]

-

Dekić, V. S., Dekić, B. Z., Radenković, S., & Anđelković, D. (2012). The synthesis and nmr spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)a. Advanced Research in Scientific Areas. [Link]

-

Di Donato, M., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Molecules, 26(23), 7306. [Link]

-

Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16, 275-286. [Link]

-

Silva, J., et al. (1994). Photophysical Behavior of Coumarins as a Function of Substitution and Solvent: Experimental Evidence for the Existence of a Lowest Lying 1(n,.pi.*) State. The Journal of Physical Chemistry, 98(24), 6809-6815. [Link]

Sources

A Technical Guide to the Fluorescence Mechanism and Theory of 7-Nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of the Coumarin Scaffold

Coumarin and its derivatives are a cornerstone in the world of fluorescent molecules, prized for their robust photophysical properties including high quantum yields and excellent photostability.[1][2] The benzopyran-2-one core of coumarin provides a versatile platform for chemical modification, allowing for the fine-tuning of its spectral properties for a multitude of applications in biochemistry, medicine, and materials science.[1][3] A key feature of many fluorescent coumarins is the presence of an electron-donating group at the 7-position, which facilitates an efficient Intramolecular Charge Transfer (ICT) process upon photoexcitation, leading to strong fluorescence emission.[4] This guide delves into the fascinating and complex photophysics of a specific derivative, 7-nitrocoumarin, where the introduction of a potent electron-withdrawing nitro group at the 7-position dramatically alters the fluorescence landscape, providing a compelling case study in the principles of fluorescence quenching.

The Fluorescence Mechanism of this compound: A Tale of Quenching

While many 7-substituted coumarins are brightly fluorescent, this compound is characterized by weak to negligible fluorescence.[5] This phenomenon is primarily attributed to the potent electron-withdrawing nature of the nitro group, which introduces efficient non-radiative decay pathways that outcompete fluorescence emission. The two key mechanisms at play are Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).

Intramolecular Charge Transfer (ICT) in Coumarins

In a typical fluorescent coumarin with an electron-donating group (EDG) at the 7-position (like an amino or hydroxyl group), absorption of a photon excites the molecule to a higher electronic state. This is followed by a rapid charge separation, creating an ICT state where electron density is pushed from the EDG and the benzene part of the coumarin ring system (the donor) to the pyrone ring (the acceptor).[4][6] This ICT state is highly emissive, and its relaxation back to the ground state is accompanied by the release of a photon, i.e., fluorescence.

The Disruptive Influence of the Nitro Group

The presence of a nitro group (-NO₂) at the 7-position drastically alters this process. The nitro group is a strong electron-withdrawing group (EWG), and its placement at the 7-position, a position typically occupied by an electron-donating group in fluorescent coumarins, fundamentally changes the electronic landscape of the molecule. Instead of promoting an emissive ICT state, the nitro group is believed to facilitate non-radiative decay through Photoinduced Electron Transfer (PET).

Photoinduced Electron Transfer (PET) as a Quenching Pathway

PET is a well-established mechanism for fluorescence quenching.[7][8] In the context of this compound, upon excitation, an electron is transferred from the excited coumarin fluorophore to the nitro group. This process is thermodynamically favorable due to the low-lying vacant orbital of the electron-deficient nitro moiety. This charge-separated state, with a radical cation on the coumarin and a radical anion on the nitro group, is a non-emissive "dark state." The molecule then returns to the ground state through non-radiative pathways, dissipating the energy as heat rather than light.[8]

The following diagram illustrates the proposed PET quenching mechanism in this compound:

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to the Photophysical Properties of 7-Nitrocoumarin

Foreword

To the researchers, chemists, and drug development pioneers, this guide serves as a deep dive into the photophysical landscape of 7-Nitrocoumarin. Coumarin and its derivatives represent a cornerstone in the world of fluorescent molecules, prized for their structural versatility and responsive optical properties.[1][2] The introduction of a nitro group at the 7-position fundamentally alters the electronic and, consequently, the photophysical behavior of the coumarin scaffold. This document moves beyond a simple recitation of facts, aiming to elucidate the causality behind the observed phenomena—the "why" that drives experimental design and application. We will explore the synthesis, core photophysical principles, and the exciting applications of this compound, grounding our discussion in established protocols and authoritative literature.

Synthesis and Structural Verification of this compound

The journey into the photophysics of any molecule begins with its creation and structural confirmation. The synthesis of this compound is typically a two-step process: first, the construction of a 7-hydroxycoumarin core, followed by electrophilic nitration.

Synthesis Pathway: From Pechmann Condensation to Nitration

The most common and efficient route to the 7-hydroxycoumarin precursor is the Pechmann condensation.[3][4] This reaction involves the acid-catalyzed condensation of a phenol (resorcinol) with a β-ketoester (ethyl acetoacetate) to form the coumarin ring system. Subsequent nitration using a mixture of concentrated nitric and sulfuric acids introduces the nitro group, primarily at positions 6 and 8, but reaction conditions can be controlled to favor specific isomers.[5][6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 7-Nitro-4-methylcoumarin

This protocol is a representative synthesis adapted from established methodologies.[4][6]

Part A: Synthesis of 7-Hydroxy-4-methylcoumarin

-

Reaction Setup: In a round-bottom flask, combine resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol).

-

Catalysis: Add an acid catalyst, such as Amberlyst-15 (10 mol%).

-

Heating: Stir the mixture in an oil bath preheated to 110°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.

Part B: Nitration

-

Dissolution: Dissolve the synthesized 7-hydroxy-4-methylcoumarin (1 g) in concentrated sulfuric acid (10-15 mL) in an ice bath with stirring.

-

Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (0.4 mL) and concentrated sulfuric acid (1.2 mL) and cool it in an ice bath.

-

Addition: Add the nitrating mixture dropwise to the coumarin solution, maintaining the temperature between 0–5°C.

-

Reaction: Stir the solution in the ice bath for one hour and then at room temperature for an additional hour.

-

Precipitation: Pour the reaction mixture onto crushed ice to precipitate the nitro-substituted product.

-

Purification: Filter the solid precipitate, wash with cold water, and purify using column chromatography to separate the 6- and 8-nitro isomers from any potential 7-nitro product.

Structural Confirmation: The final product's identity and purity are confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[3][7]

Core Photophysical Properties: The Influence of the Nitro Group

The defining feature of this compound is the potent electron-withdrawing nitro (-NO₂) group attached to the π-conjugated system. This substituent dramatically reshapes the molecule's interaction with light compared to its 7-hydroxy or 7-amino counterparts.

Absorption, Emission, and Intramolecular Charge Transfer (ICT)

Coumarins with an electron-donating group at the 7-position and an electron-withdrawing group at the 3 or 4-position are known to exhibit strong Intramolecular Charge Transfer (ICT) upon photoexcitation.[8] In this compound, the nitro group acts as a powerful acceptor, leading to a significant redistribution of electron density from the benzopyranone core to the nitro group in the excited state.

This ICT character has two major consequences:

-

Red-Shifted Absorption: The absorption spectrum is expected to be shifted to longer wavelengths (a bathochromic shift) compared to the unsubstituted coumarin.

-

Fluorescence Quenching: The nitro group is a notorious fluorescence quencher.[9] The ICT state in nitroaromatics provides an efficient pathway for non-radiative decay, meaning the excited state returns to the ground state by dissipating energy as heat rather than emitting a photon (fluorescence). Therefore, this compound is expected to be very weakly fluorescent or non-fluorescent. This quenching can occur through mechanisms like enhanced intersystem crossing to the triplet state or other deactivation pathways.[10]

Solvatochromism: Probing the Excited State

Solvatochromism, the change in absorption or emission color with solvent polarity, is a hallmark of molecules with a significant change in dipole moment between the ground and excited states.[11][12] Due to its strong ICT character, this compound's excited state is significantly more polar than its ground state.

-

Predicted Behavior: In polar solvents, the solvent molecules will reorient to stabilize the highly polar excited state, lowering its energy. This leads to a red-shift in the fluorescence emission spectrum as solvent polarity increases.[12]

-

Quantification: The Lippert-Mataga equation provides a theoretical framework for quantifying this effect by relating the Stokes shift (the difference between the absorption and emission maxima) to the solvent's polarity function.[12]

Caption: Proposed de-excitation pathways for this compound.

Quantitative Photophysical Characterization: Protocols

To rigorously investigate the properties of this compound, a series of standardized spectroscopic experiments are required.

Protocol: Steady-State Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., DMSO or Acetonitrile). Create a series of dilutions in the solvent of interest (e.g., cyclohexane, dioxane, acetonitrile, ethanol) in 1 cm path length quartz cuvettes. The absorbance of the final solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorption Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer from ~250 nm to 600 nm. Determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λ_abs. Record the emission spectrum over a range ~20 nm above the excitation wavelength to ~700 nm. Determine the wavelength of maximum emission (λ_em).

Protocol: Relative Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield, the ratio of photons emitted to photons absorbed, is a critical measure of fluorescence efficiency. The comparative method is most common.[13]

-

Standard Selection: Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Absorbance Matching: Prepare a series of dilutions of both the this compound sample and the reference standard in the same solvent. The absorbance values should be in the linear range (0.02, 0.04, 0.06, 0.08, 0.1).

-

Fluorescence Spectra: Record the corrected fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and instrument settings for both the sample and standard.

-

Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Calculation: The quantum yield (Φₓ) is calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) [13] Where Grad is the gradient of the plot and η is the refractive index of the solvent.

Data Summary: Predicted Photophysical Properties

Given the strong quenching effect of the nitro group, the fluorescence quantum yield of this compound is expected to be very low. The following table provides a predictive summary based on the known behavior of related coumarin derivatives.

| Property | Cyclohexane (Non-polar) | Dioxane (Low polarity) | Acetonitrile (Polar aprotic) | Ethanol (Polar protic) |

| λ_abs (nm) | ~340-350 | ~350-360 | ~360-375 | ~365-380 |

| λ_em (nm) | ~390-410 | ~410-430 | ~450-480 | ~480-510 |

| Stokes Shift (cm⁻¹) | Low | Moderate | High | Very High |

| Φf (predicted) | < 0.01 | < 0.01 | << 0.01 | << 0.01 |

Note: These values are estimations to guide experimental work. Actual values must be determined empirically.

Applications Rooted in Photophysics

The unique properties of this compound—specifically its lack of fluorescence—make it an ideal candidate for "turn-on" sensing and photocaging applications.

Fluorogenic Probes for Nitroreductase Activity

A key application for nitroaromatic compounds is in the detection of nitroreductase enzymes, which are often overexpressed in hypoxic cancer cells and certain bacteria. The underlying principle is the conversion of a non-fluorescent molecule into a highly fluorescent one.[9]

-

Mechanism: this compound is essentially non-fluorescent.

-

Enzymatic Reduction: In the presence of a nitroreductase enzyme (and a cofactor like NADH), the nitro group is reduced to an amino (-NH₂) group.

-

Fluorescence "Turn-On": The product, 7-Aminocoumarin, is a well-known, highly fluorescent molecule. This enzymatic conversion results in a dramatic increase in fluorescence intensity, providing a direct and sensitive readout of enzyme activity.

Caption: "Turn-on" fluorescence mechanism for detecting nitroreductase.

Potential as a Photoremovable Protecting Group (Caged Compound)

The concept of "caging" involves rendering a biologically active molecule inert by attaching a photoremovable protecting group.[14] Irradiation with light cleaves the bond, releasing the active molecule with high spatiotemporal precision. Nitroaromatic structures, such as the o-nitrobenzyl group, are canonical caging moieties.[15]

Coumarin-based cages are particularly attractive as they often absorb light at longer, less biologically damaging wavelengths (>350 nm) compared to traditional nitrobenzyl cages.[16][17] this compound could be functionalized and attached to a bioactive molecule (e.g., a neurotransmitter, drug, or nucleotide). Upon irradiation, a photo-induced cleavage reaction would release the active molecule, enabling precise control over biological processes. The development of such a this compound cage would be a valuable addition to the optochemical toolbox.

Conclusion and Future Directions

This compound presents a fascinating case study in molecular photophysics. The dominant influence of the nitro group transforms the typically fluorescent coumarin scaffold into a quenched system governed by efficient non-radiative decay pathways. This property, however, is not a limitation but an opportunity. The true potential of this compound lies not in its intrinsic emission, but in its capacity for controlled activation.

The most promising avenues for its application are as a highly sensitive "turn-on" fluorogenic substrate for nitroreductase enzymes and as a novel photoremovable protecting group. Future research should focus on the rational design of this compound derivatives to fine-tune their absorption properties, reaction kinetics, and biological targeting capabilities, further cementing the role of coumarins as indispensable tools in chemical biology and drug development.

References

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. [Link]

-

Al–Sabea, I. M., & Saour, N. Y. K. (2005). Synthesis of nitrocoumarin derivative and separation of its isomers. Al Mustansiriyah Journal of Pharmaceutical Sciences, 2(1). [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). SciSpace. [Link]

-

Kundu, S., et al. (2006). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. PubMed. [Link]

-

Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2021). Chemical Methodologies. [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. (2016). ResearchGate. [Link]

-

Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. ResearchGate. [Link]

-

Papageorgiou, G., et al. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]

-

Beddard, G. S., et al. (1977). Concerning the fluorescence of some 7-hydroxycoumarins and related compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Kumar, A., et al. (2023). Novel Coumarin-Substituted Cyclophosphazene as a Fluorescent Probe for Highly Selective Detection of 2,4,6-Trinitrophenol. ACS Omega. [Link]

-

Solvent and substituent effects on the fluorescence properties of new coumarin derivatives. ResearchGate. [Link]

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. [Link]

-

Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. (2016). RSC Publishing. [Link]

-

This compound. PubChem. [Link]

-

Hirano, T., et al. (2003). Solvent effect on the fluorescence response of hydroxycoumarin bearing a dipicolylamine binding site to metal ions. PubMed. [Link]

-

Naskręcki, R., et al. (2014). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. Journal of Photochemistry and Photobiology B: Biology. [Link]

-

Amino-Coumarin Based Fluorescence Ratiometric Sensors for Acidic pH and Their Application for Living Cells Imaging. RSC Advances. [Link]

-

High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (2015). RSC Publishing. [Link]

-

Hagen, V., et al. (2003). [7-(Dialkylamino)coumarin-4-yl]methyl-Caged Compounds as Ultrafast and Effective Long-Wavelength Phototriggers of 8-Bromo-Substituted Cyclic Nucleotides. Chembiochem. [Link]

-

Fukuzumi, S., et al. (2010). Photoinduced electron transfer in photorobust coumarins linked with electron donors affording long lifetimes of triplet charge-separated states. Chemphyschem. [Link]

-

a) 7-OHCou fluorescence spectra of irradiated coumarin samples up to 90... | Download Scientific Diagram. ResearchGate. [Link]

-

Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. [Link]

-

Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes. (2017). PMC. [Link]

-

Coumarin 7. PhotochemCAD. [Link]

-

Zhang, J., et al. (2021). Photoinduced Electron Transfer-Based Fluorescent Agonists for α1-Adrenergic Receptors Imaging. Analytical Chemistry. [Link]